![molecular formula C10H18ClNO3 B2543716 Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride CAS No. 2155855-37-9](/img/structure/B2543716.png)
Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Scientific Research Applications
- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results suggest that additional unidentified residues contribute to the more acidic properties of natural EPO. Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test for rHuEPO based on analysis of the asialopattern EPO .
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-14-8(12)9(4-3-5-9)10(13)6-11-7-10;/h11,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJRKDBKZWRHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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